molecular formula C26H21N3O2S2 B12385466 Gpx4-IN-9

Gpx4-IN-9

Cat. No.: B12385466
M. Wt: 471.6 g/mol
InChI Key: ATHNKGWONRDIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gpx4-IN-9 is a small molecule inhibitor specifically designed to target and inhibit the activity of Glutathione Peroxidase 4 (GPX4). GPX4 is a selenoprotein that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols. The inhibition of GPX4 has been identified as a potential therapeutic strategy for inducing ferroptosis, a form of regulated cell death, in cancer cells and other disease contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gpx4-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce large quantities of the compound for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Gpx4-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced derivatives, substituted analogs, and other modified forms of the compound .

Scientific Research Applications

Gpx4-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

Gpx4-IN-9 exerts its effects by specifically binding to the active site of GPX4, thereby inhibiting its enzymatic activity. This inhibition prevents GPX4 from reducing lipid hydroperoxides, leading to the accumulation of these toxic compounds and the induction of ferroptosis. The molecular targets and pathways involved include the GPX4 enzyme, lipid peroxidation pathways, and ferroptosis signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Gpx4-IN-9 include other GPX4 inhibitors such as RSL3, ML162, and FIN56. These compounds share the common feature of targeting GPX4 but may differ in their chemical structures, potency, and selectivity .

Uniqueness of this compound

This compound is unique in its specific binding affinity and inhibitory potency towards GPX4. Compared to other inhibitors, this compound may offer advantages in terms of selectivity, reduced off-target effects, and potential therapeutic efficacy in inducing ferroptosis in cancer cells .

Properties

Molecular Formula

C26H21N3O2S2

Molecular Weight

471.6 g/mol

IUPAC Name

4-[[4-(1,3-benzothiazol-2-yl)-N-prop-2-ynylanilino]methyl]-N-ethynyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C26H21N3O2S2/c1-4-18-29(19-20-10-16-23(17-11-20)33(30,31)28(3)5-2)22-14-12-21(13-15-22)26-27-24-8-6-7-9-25(24)32-26/h1-2,6-17H,18-19H2,3H3

InChI Key

ATHNKGWONRDIKH-UHFFFAOYSA-N

Canonical SMILES

CN(C#C)S(=O)(=O)C1=CC=C(C=C1)CN(CC#C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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